Benzyl N-[(4-bromophenyl)methyl]carbamate
Overview
Description
Benzyl N-[(4-bromophenyl)methyl]carbamate is an organic compound with the molecular formula C15H14BrNO2. It is a white to yellow solid and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a carbamate group through a benzyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[(4-bromophenyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with 4-bromobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
The reaction can be represented as follows:
C6H5CH2OCOCl+BrC6H4CH2NH2→C6H5CH2OCONHCH2C6H4Br+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Automated systems: For precise control of reaction conditions.
Purification steps: Including recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(4-bromophenyl)methyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Hydrolysis: 4-bromobenzylamine and benzyl alcohol.
Oxidation: Products with oxidized functional groups.
Reduction: Products with reduced functional groups.
Scientific Research Applications
Benzyl N-[(4-bromophenyl)methyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl N-[(4-bromophenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The bromine atom and carbamate group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(4-bromophenyl)-N-methylcarbamate
- Benzyl (4-bromobenzyl)carbamate
- tert-Butyl N-(4-bromobenzyl)carbamate
Uniqueness
Benzyl N-[(4-bromophenyl)methyl]carbamate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its bromine atom and carbamate group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
benzyl N-[(4-bromophenyl)methyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-14-8-6-12(7-9-14)10-17-15(18)19-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCHZXGMHUPTNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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